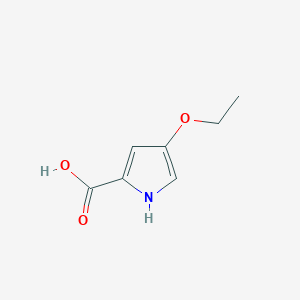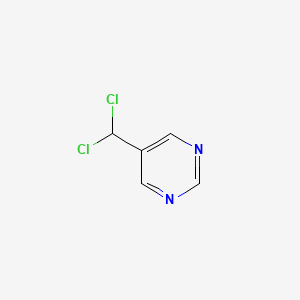
4-Bromo-2,5-difluorobenzimidamide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,5-difluorobenzimidamide Hydrochloride is a synthetic chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzimidamide core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-difluorobenzimidamide Hydrochloride typically involves the reaction of 4-bromo-2,5-difluoroaniline with suitable reagents to introduce the imidamide group. One common method includes the use of amido-nitriles under mild reaction conditions, followed by cyclization to form the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as bromination, fluorination, and subsequent amide formation, followed by purification techniques like recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2,5-difluorobenzimidamide Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The imidamide group can undergo cyclization to form imidazole derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which are valuable intermediates in pharmaceutical synthesis .
Aplicaciones Científicas De Investigación
4-Bromo-2,5-difluorobenzimidamide Hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,5-difluorobenzimidamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
4-Bromo-2,5-difluoroaniline: A precursor in the synthesis of 4-Bromo-2,5-difluorobenzimidamide Hydrochloride.
4-Bromo-2,5-dimethoxyphenethylamine: A compound with similar bromine and fluorine substitutions but different functional groups.
4-Bromo-2,5-difluorobenzoic acid: Another related compound used in organic synthesis.
Uniqueness: this compound is unique due to its specific imidamide group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H6BrClF2N2 |
|---|---|
Peso molecular |
271.49 g/mol |
Nombre IUPAC |
4-bromo-2,5-difluorobenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H5BrF2N2.ClH/c8-4-2-5(9)3(7(11)12)1-6(4)10;/h1-2H,(H3,11,12);1H |
Clave InChI |
NVXKSQQPKRTNPZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)Br)F)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688572.png)





![6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13688608.png)
![Methyl (S)-2-(Boc-amino)-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate](/img/structure/B13688615.png)





